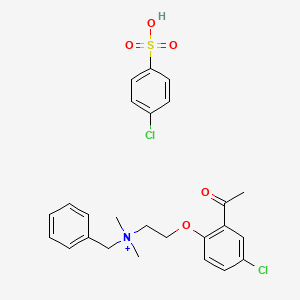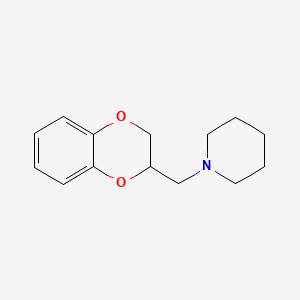
哌罗昔安
描述
科学研究应用
Piperoxan has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of antihistamines and α-adrenergic blocking agents.
Biology: Investigated for its effects on histamine-induced bronchospasm and other biological activities.
Medicine: Although Piperoxan itself is not widely used clinically due to toxic effects, its discovery paved the way for the development of other antihistamines.
Industry: Piperoxan and its derivatives are used in research and development of new pharmaceuticals.
作用机制
- This disruption prevents proper cell division and function, contributing to its antineoplastic activity against conditions like polycythemia vera and essential thrombocythemia .
- By disrupting these pathways, piperoxan helps manage conditions characterized by excessive blood cell production .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Piperoxan plays a significant role in biochemical reactions as an α2-adrenergic receptor antagonist. It interacts with α2A, α2B, and α2C adrenergic receptors with high affinity, exhibiting Ki values of 5.4, 2, and 1.3 nM, respectively . These interactions inhibit the binding of endogenous catecholamines, thereby modulating various physiological responses. Piperoxan also interacts with histamine receptors, contributing to its antihistamine properties .
Cellular Effects
Piperoxan influences various cellular processes, particularly in adrenal cells. It has been shown to increase catecholamine release from bovine chromaffin cells by antagonizing α2-autoreceptors . This effect is significant in the context of cell signaling pathways, as it disrupts the negative feedback mechanism that typically inhibits further catecholamine release. Piperoxan’s impact on gene expression and cellular metabolism is linked to its modulation of adrenergic and histaminergic signaling pathways .
Molecular Mechanism
At the molecular level, Piperoxan exerts its effects primarily through competitive inhibition of α2-adrenergic receptors. By binding to these receptors, Piperoxan prevents the interaction of endogenous catecholamines, thereby inhibiting their physiological effects . This mechanism is crucial for its role as an antihistamine and α-adrenergic blocking agent. Additionally, Piperoxan’s interaction with histamine receptors contributes to its ability to mitigate histamine-induced bronchospasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperoxan have been observed to change over time. Its stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Piperoxan can maintain its activity over extended periods, although its effects may diminish with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated that Piperoxan can have sustained impacts on cellular function, particularly in terms of catecholamine release and receptor modulation .
Dosage Effects in Animal Models
The effects of Piperoxan vary with different dosages in animal models. At lower doses, Piperoxan effectively antagonizes α2-adrenergic receptors, leading to increased catecholamine release and modulation of cardiovascular responses . At higher doses, Piperoxan can exhibit toxic effects, including adverse cardiovascular and neurological outcomes . These threshold effects highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
Piperoxan is involved in several metabolic pathways, primarily through its interaction with adrenergic and histaminergic systems. It is metabolized by enzymes that process catecholamines and histamines, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its pharmacokinetic properties and overall efficacy in modulating physiological responses .
Transport and Distribution
Within cells and tissues, Piperoxan is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and distribution profile .
Subcellular Localization
Piperoxan’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in cellular compartments associated with adrenergic and histaminergic signaling, such as the plasma membrane and endoplasmic reticulum . This localization is critical for its activity, as it ensures that Piperoxan can effectively modulate receptor-mediated signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperoxan involves the condensation of catechol with epichlorohydrin in the presence of an aqueous base. This reaction proceeds with the opening of the oxirane ring by the phenoxide anion, leading to 2-hydroxymethyl-1,4-benzodioxane. Halogenation with thionyl chloride gives 2-chloromethyl-1,4-benzodioxane, and displacement of the leaving group by piperidine completes the synthesis of Piperoxan .
Industrial Production Methods: Industrial production methods for Piperoxan are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Piperoxan undergoes various chemical reactions, including:
Oxidation: Piperoxan can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Piperoxan into its reduced forms.
Substitution: Piperoxan can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Piperoxan.
相似化合物的比较
Piperoxan is unique among antihistamines due to its dual action as an antihistamine and α-adrenergic blocking agent. Similar compounds include:
Phenbenzamine: The first antihistamine to be marketed for medical use.
Diphenhydramine: A widely used first-generation antihistamine.
Chlorpheniramine: Another first-generation antihistamine with similar properties.
Piperoxan’s uniqueness lies in its historical significance as the first discovered antihistamine and its dual pharmacological actions.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMMUBOEFYJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046269 | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-39-2 | |
| Record name | Piperoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



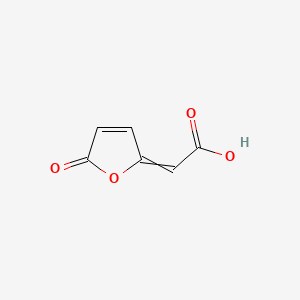
![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
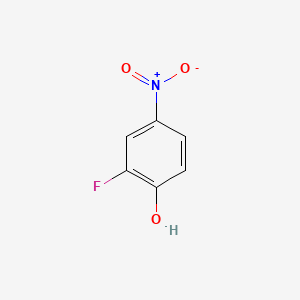
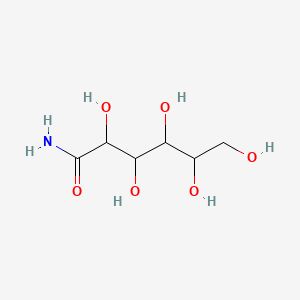
![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)

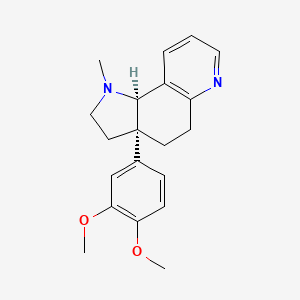
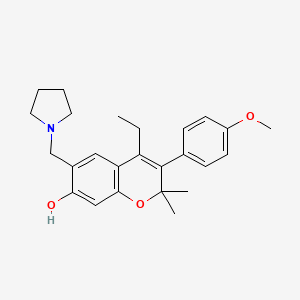


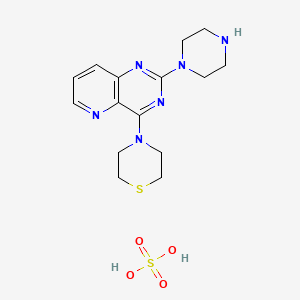
![[(1R)-2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl] dihydrogen phosphate](/img/structure/B1220552.png)
